molecular formula C13H19NO2 B2866394 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 52759-05-4

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2866394
CAS No.: 52759-05-4
M. Wt: 221.3
InChI Key: SFFCFYBFMSQXRO-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline is a versatile chemical scaffold in medicinal chemistry and pharmacological research. The tetrahydroisoquinoline core is recognized as a "privileged structure" for its presence in numerous biologically active compounds and its ability to interact with diverse biological targets . This specific diethoxy-substituted derivative serves as a key synthetic intermediate for developing novel therapeutic agents. Researchers value this compound for its potential in designing new molecules to overcome multidrug resistance (MDR) in cancer therapy. Tetrahydroisoquinoline derivatives have shown significant promise as potent P-glycoprotein (P-gp) inhibitors . P-gp is a primary mediator of multidrug resistance in tumors, and its inhibition can restore the efficacy of chemotherapeutic drugs . Furthermore, structurally similar compounds have demonstrated notable antiproliferative activity in studies against various cancer cell lines, making this scaffold a point of interest for anticancer drug discovery . The diethoxy groups on the aromatic ring are particularly important for structure-activity relationship (SAR) studies, as alkoxy substitutions at these positions are known to influence the compound's electronic properties and binding affinity to biological targets . This compound is intended for use in hit-to-lead optimization campaigns, as a building block in organic synthesis, and for the exploration of new pharmacological pathways. Please note: This product is for non-human research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2/h7-8,14H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFCFYBFMSQXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CNCCC2=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch-Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the desired isoquinoline structure .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups at the 6 and 7 positions can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The bioactivity of THIQ derivatives is highly dependent on substituent patterns (Table 1).

Compound Substituents Key Pharmacological Properties References
6,7-Diethoxy-THIQ (e.g., Drotaverine) 6,7-diethoxy PDE4 inhibition; antispasmodic (GI/biliary spasms)
6,7-Dimethoxy-THIQ 6,7-dimethoxy Sigma-2 receptor (σ2R) ligands (e.g., 65, 66: IC50 < 100 nM); β-adrenoceptor modulation (weak agonism/antagonism)
6,7-Dihydroxy-THIQ 6,7-dihydroxy Dopaminergic neurotoxicity (N-methylated derivatives); cytotoxicity in PC12h cells (↓ATP levels)
Unsubstituted THIQ No aromatic substituents Retained ADAMTS-4 inhibitory activity (IC50 ~1.8 μM); antifungal (ergosterol biosynthesis inhibition)
N-Methyl-THIQ N-methyl Neurotoxicity (oxidation to isoquinolinium ions; Parkinson’s-like pathology)

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy groups (e.g., Drotaverine) improve metabolic stability over methoxy analogs, which are prone to demethylation. Methoxy derivatives, however, excel in σ2R binding due to optimal electron-donating effects .
  • Hydroxy Substituents : 6,7-Dihydroxy-THIQ derivatives exhibit potent cytotoxicity but poor stability. N-Methylation exacerbates neurotoxicity via MAO-mediated oxidation to pyridinium-like ions, mimicking MPTP’s mechanism in Parkinson’s disease .
  • Unsubstituted THIQ: Lacks aromatic substituents but retains activity in ADAMTS-4 inhibition and antifungal applications, suggesting substituents are non-essential for some targets .

Biological Activity

6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological potential and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The molecular formula for this compound is C13H17NO2C_{13}H_{17}NO_2. The synthesis of this compound typically involves the condensation of appropriate precursors, often leading to derivatives with varied substituents that can influence biological activity. For instance, studies have shown that variations in the aryl substituent at the 1-position and the alkoxy groups at the 6 and 7 positions significantly impact the compound's efficacy against various biological targets .

Anticonvulsant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit anticonvulsant properties. A study focusing on related compounds demonstrated that modifications to the tetrahydroisoquinoline scaffold could enhance anticonvulsant activity in animal models.

Anticancer Properties

Compounds structurally related to this compound have shown promising anticancer activity. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The presence of specific substituents has been correlated with increased cytotoxicity against various cancer cell lines .

Dopamine Receptor Affinity

Recent studies have highlighted the affinity of tetrahydroisoquinoline derivatives for dopamine receptors. Specifically, certain derivatives have been identified as potent D3 receptor ligands with high selectivity over other dopamine receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

Structure-Activity Relationship (SAR)

The SAR of this compound has been extensively studied to optimize its biological activity:

Substituent Biological Activity Effect on Activity
Aryl group at position 1AnticancerIncreases potency
Alkoxy groups at positions 6 and 7AnticonvulsantModulates activity
Cyano group at position 3 or 4Dopamine receptor affinityEnhances selectivity

The presence of specific functional groups can either enhance or diminish the biological activity of these compounds. For instance, the introduction of methoxy or cyano groups has been linked to improved receptor binding and biological efficacy .

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Anticancer Efficacy : A derivative was tested against human breast cancer cells and showed significant inhibition of cell growth compared to controls. The study emphasized the importance of structural modifications in enhancing anticancer properties .
  • Dopamine Receptor Binding : In a molecular docking study, compounds containing the tetrahydroisoquinoline scaffold displayed strong binding affinities for D3 receptors. The results suggest that these compounds could serve as lead candidates for developing new treatments for dopamine-related disorders .

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